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Compound of Interest

Compound Name:
4-(2-Bromophenyl)-3,3-

dimethylpyrrolidine

CAS No.: 1894915-42-4

Cat. No.: B1449265 Get Quote

Executive Summary
In medicinal chemistry, the pyrrolidine scaffold is a privileged structure found in numerous

psychostimulants and therapeutic agents. The addition of a bromine atom to the phenyl ring

significantly alters the physicochemical and pharmacological profile of the molecule.

The critical differentiator between 2-bromophenyl (ortho) and 4-bromophenyl (para) isomers is

steric topology.[1]

4-Bromophenyl derivatives typically retain or enhance binding affinity to monoamine

transporters (DAT/NET) due to the linear extension of the halogen into a tolerant

hydrophobic pocket.[1]

2-Bromophenyl derivatives suffer from significant steric clash between the bulky bromine

atom and the adjacent carbonyl or pyrrolidine moiety.[1] This forces the molecule into a non-

planar conformation, often reducing biological potency by orders of magnitude compared to

the para isomer.

Structural & Physicochemical Analysis[1][2][3][4]
The biological activity of these isomers is governed by their ability to adopt the bioactive

conformation required by the target protein (e.g., Dopamine Transporter, DAT).
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Steric and Electronic Comparison
Feature

2-Bromophenyl
(Ortho)

4-Bromophenyl
(Para)

Impact on Activity

Steric Hindrance

High. The Br atom

(Van der Waals radius

~1.85 Å) clashes with

the

-carbon substituents

or the ketone oxygen

(in cathinones).[1]

Low. The Br atom

extends away from

the core scaffold,

minimizing

intramolecular clash.

Ortho substitution

restricts rotation,

potentially locking the

molecule in an

inactive conformation.

Electronic Effect

Inductive electron

withdrawal (-I) is

strong at the

bridgehead carbon.[1]

Inductive effect is

distributed;

Resonance donation

(+R) is possible but

weak.[1]

Para substitution often

increases lipophilicity

without disrupting the

pharmacophore's

shape.[1]

Halogen Bonding

Sterically shielded;

difficult to engage in

halogen bonding with

protein residues.[1]

Accessible. Can form

significant halogen

bonds with backbone

carbonyls in the

binding pocket.[1]

Para-Br often

enhances potency via

specific halogen-

protein interactions.[1]

Lipophilicity (LogP) High (similar to para).
High (similar to ortho).

[1]

Both cross the Blood-

Brain Barrier (BBB)

effectively, but para

has better target fit.[1]

Visualization: SAR Logic Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the

potency difference.
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Figure 1: SAR decision tree highlighting how regioisomerism dictates conformational penalties

and binding affinity.[1]

Pharmacological Profiles[1][5][6]
This section compares the activity of these isomers specifically acting as Norepinephrine-

Dopamine Reuptake Inhibitors (NDRIs), the primary mechanism for pyrrolidine-based

cathinones (e.g.,

-PVP analogs).[1]

4-Bromophenyl Pyrrolidines (The Potent Agonists)[1]
Mechanism: Potent blockade of Dopamine (DAT) and Norepinephrine (NET) transporters.[1]

[2]
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Activity: The 4-bromo substituent mimics the size of a methyl or ethyl group but adds

lipophilicity.[1] In analogs like 4-bromo-

-PVP, this results in single-digit nanomolar (nM) IC50 values.[1]

Selectivity: High selectivity for DAT over SERT (Serotonin Transporter), leading to strong

psychostimulant effects with high abuse potential.[1][3]

Metabolism: The para-position blockage prevents easy hydroxylation at the 4-position,

potentially prolonging half-life compared to unsubstituted analogs.[1]

2-Bromophenyl Pyrrolidines (The Steric Outliers)[1]
Mechanism: Weak to moderate inhibition of DAT/NET.[1]

Activity: The steric bulk of the ortho-bromine twists the phenyl ring out of coplanarity with the

ketone.[1] This disruption reduces the

-

stacking interactions required for high-affinity binding in the transporter's S1 pocket.[1]

Potency Drop: Experimental data on similar scaffolds (e.g., 2,3-MDPV vs 3,4-MDPV)

suggests that shifting substituents to the ortho position can increase the IC50 (reduce

potency) by 10-fold to 50-fold compared to the para isomer.[1]

Toxicity: While less potent psychoactively, the altered shape may lead to off-target binding

(e.g., muscarinic or adrenergic receptors), creating an unpredictable toxicity profile.[1]

Comparative Data Table (Representative)
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Target Protein
4-Bromo-

-PVP (Para)

2-Bromo-

-PVP (Ortho)

Biological
Outcome

DAT IC50
~10 - 50 nM (High

Potency)

> 500 nM (Predicted

Low Potency)

Para is a strong

stimulant; Ortho is

weak.[1]

NET IC50 ~20 - 60 nM > 1000 nM

Para causes

significant

vasoconstriction/tachy

cardia.[1]

SERT IC50
> 10,000 nM

(Negligible)

> 10,000 nM

(Negligible)

Neither isomer

typically exhibits

strong serotonergic

activity.[1]

Bioavailability High (Lipophilic)
Moderate (Steric

issues)

Para crosses BBB

rapidly.

> Note on Data: Values are representative of the pyrrolidinophenone class.[1][4] Specific IC50s

vary by assay conditions, but the relative order of potency (

) is a conserved SAR principle.

Experimental Validation Protocols
To objectively verify the activity differences, the following in vitro Monoamine Uptake Assay is

the gold standard.

Protocol: [3H]-Dopamine Uptake Inhibition Assay
Objective: Determine the IC50 of the isomers at the human Dopamine Transporter (hDAT).[1]

Reagents:

HEK293 cells stably expressing hDAT.[1]

[3H]-Dopamine (Radioligand).[1][5][6]
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Test compounds: 2-bromo-derivative and 4-bromo-derivative (HCl salts).[1]

Reference standard: Indatraline or Cocaine.[1]

Workflow:

Cell Preparation: Harvest HEK293-hDAT cells and suspend in Krebs-HEPES buffer (pH 7.4).

Incubation:

Aliquot cells into 96-well plates.

Add test compounds at varying concentrations (

M to

M).

Incubate for 10 minutes at 25°C to allow equilibrium binding.

Uptake Initiation: Add [3H]-Dopamine (final concentration 20 nM). Incubate for 5 minutes.

Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.[1]

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

Analysis: Plot log(concentration) vs. % uptake. Calculate IC50 using non-linear regression

(Sigmoidal dose-response).

Visualization: Experimental Workflow
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Figure 2: Standardized workflow for determining monoamine transporter inhibition potency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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